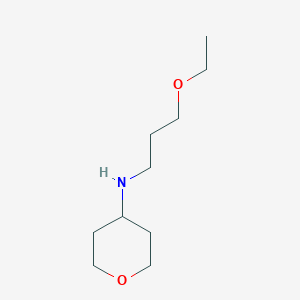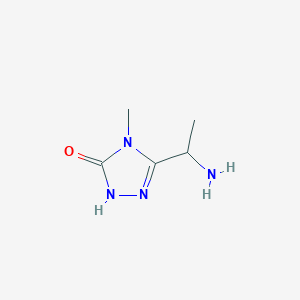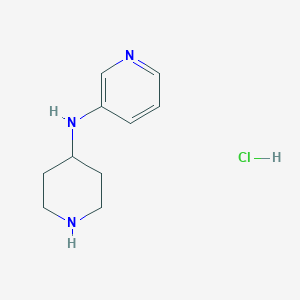
N-(piperidin-4-yl)pyridin-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-4-yl)pyridin-3-amine hydrochloride is a chemical compound that features a piperidine ring and a pyridine ring, connected via an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)pyridin-3-amine hydrochloride typically involves the reaction of 3-aminopyridine with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(piperidin-4-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
N-(piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but has a benzamide group instead of a pyridine ring.
3-aminopyridine: Contains the pyridine ring but lacks the piperidine moiety.
4-piperidone: Features the piperidine ring but lacks the pyridine moiety.
Uniqueness
N-(piperidin-4-yl)pyridin-3-amine hydrochloride is unique due to its combination of both piperidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and other research fields .
Eigenschaften
Molekularformel |
C10H16ClN3 |
|---|---|
Molekulargewicht |
213.71 g/mol |
IUPAC-Name |
N-piperidin-4-ylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11,13H,3-4,6-7H2;1H |
InChI-Schlüssel |
OJHWOCGCRBTMAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC2=CN=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


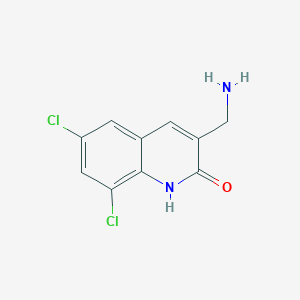


![2-[1-(Aminomethyl)cyclohexyl]acetamide](/img/structure/B13226761.png)

![1-(2-Methylpropyl)-4-[4-(2-methylpropyl)piperidin-4-yl]piperazine](/img/structure/B13226770.png)
![4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13226790.png)
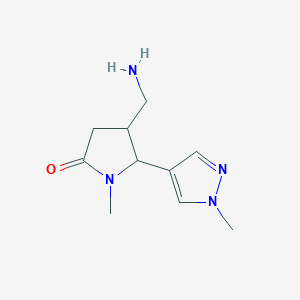
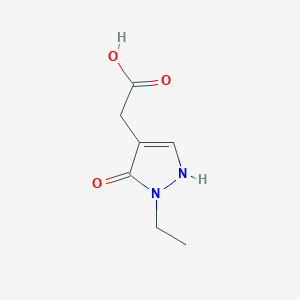
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
